molecular formula C17H17N3O2 B12223648 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12223648
M. Wt: 295.34 g/mol
InChI Key: UCWNVIUGRCBTSL-UHFFFAOYSA-N
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Description

2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring fused with an isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor compound containing both the pyrazole and isoindole moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism by which 2-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways .

Properties

Molecular Formula

C17H17N3O2

Molecular Weight

295.34 g/mol

IUPAC Name

2-[(1-cyclopentylpyrazol-3-yl)methyl]isoindole-1,3-dione

InChI

InChI=1S/C17H17N3O2/c21-16-14-7-3-4-8-15(14)17(22)19(16)11-12-9-10-20(18-12)13-5-1-2-6-13/h3-4,7-10,13H,1-2,5-6,11H2

InChI Key

UCWNVIUGRCBTSL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CN3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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